1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)-
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Overview
Description
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- is a chemical compound with a complex structure that includes a pyrrole ring substituted with chlorine atoms and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- typically involves the reaction of maleimide derivatives with appropriate chlorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may require the presence of catalysts to facilitate the chlorination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where maleimide derivatives are treated with chlorine gas under controlled conditions. The reaction is monitored to ensure the desired substitution pattern and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the pyrrole ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce amines or hydrocarbons. Substitution reactions can result in the formation of various substituted pyrrole derivatives .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-chlorophenyl)-: Similar structure but with a different substituent on the pyrrole ring.
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-fluorophenyl)-: Another similar compound with a fluorine atom instead of a phenylethyl group.
Uniqueness
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(1-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89538-25-0 |
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Molecular Formula |
C12H9Cl2NO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
3,4-dichloro-1-(1-phenylethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Cl2NO2/c1-7(8-5-3-2-4-6-8)15-11(16)9(13)10(14)12(15)17/h2-7H,1H3 |
InChI Key |
UXRVVKLFFIKFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
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